molecular formula C8H10N2O5S B5656121 N-(2-methoxy-5-nitrophenyl)methanesulfonamide

N-(2-methoxy-5-nitrophenyl)methanesulfonamide

Cat. No.: B5656121
M. Wt: 246.24 g/mol
InChI Key: ZYDWMQPKWZSZJG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O5S It is characterized by the presence of a methanesulfonamide group attached to a 2-methoxy-5-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-methoxy-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-methoxy-5-aminophenylmethanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-hydroxy-5-nitrophenylmethanesulfonamide.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, the nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)methanesulfonamide
  • N-(2-nitrophenyl)methanesulfonamide
  • N-(2-methoxy-5-chlorophenyl)methanesulfonamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)methanesulfonamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The methoxy group enhances solubility and stability, while the nitro group provides a site for reduction and subsequent biochemical interactions.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5S/c1-15-8-4-3-6(10(11)12)5-7(8)9-16(2,13)14/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDWMQPKWZSZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-5-nitroaniline (5 g) in pyridine (25 ml) at 0° C. was added dropwise methanesulfonyl chloride (3.5 ml) then pyridine (0.5 ml). The mixture was left at 0° C. for 1 hour, then brought to RT for 2 h. The mixture was poured onto ice (100 g) and dilute hydrochloric acid (3M, 100 ml), the solid formed was filtered then washed with water to give 2-Methoxy-5-nitro-methanesulfonylaminobenzene (5.2 g, 71%) as an off-white crystalline solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

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